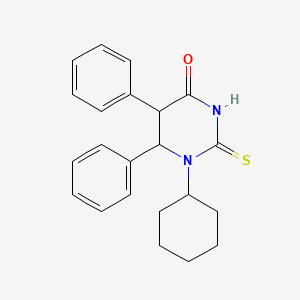
6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone is a compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer research, neurobiology, and drug development. In
作用機序
The mechanism of action of 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as topoisomerase II and ribonucleotide reductase. This inhibition can lead to DNA damage and cell death in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and cause DNA damage. In neurodegenerative diseases, this compound can prevent the formation of beta-amyloid plaques and have neuroprotective effects. Additionally, this compound has been shown to have antioxidant activity, which may have beneficial effects on overall health.
実験室実験の利点と制限
One of the advantages of using 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone in lab experiments is its potential for use in cancer research and neurobiology. This compound has shown promise in these areas and may lead to the development of new treatments for these diseases. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and more research is needed to determine its full potential.
将来の方向性
There are many future directions for research on 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone. One area of interest is in the development of new cancer treatments. This compound has shown anti-tumor activity and may be a promising candidate for further study. Additionally, there is potential for this compound to be used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone involves the reaction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one with piperidine and thiosemicarbazide. The reaction is typically carried out in the presence of a catalyst, such as copper(II) chloride, and under reflux conditions. The resulting product is then purified using various methods, such as recrystallization or chromatography.
科学的研究の応用
6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone has been studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
[(E)-[6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5S/c20-19(25)23-22-17-6-4-5-14-15-11-13(7-8-16(15)21-18(14)17)12-24-9-2-1-3-10-24/h7-8,11,21H,1-6,9-10,12H2,(H3,20,23,25)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJAKQTYJXFFPG-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC\4=C3CCC/C4=N\NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)



![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)
![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6056926.png)
![N-[2-(3-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B6056927.png)